molecular formula C13H18N2O B11806435 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone

Katalognummer: B11806435
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: JFKULILQGJIIPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring substituted with a 3-methylpyridin-2-yl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Vorbereitungsmethoden

The synthesis of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-(3-Methylpyridin-2-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

1-[2-(3-methylpyridin-2-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-6-5-8-14-13(10)12-7-3-4-9-15(12)11(2)16/h5-6,8,12H,3-4,7,9H2,1-2H3

InChI-Schlüssel

JFKULILQGJIIPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)C2CCCCN2C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.